molecular formula C32H31NO4 B5176258 Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5176258
M. Wt: 493.6 g/mol
InChI Key: SPDHKXRCDRLSDH-UHFFFAOYSA-N
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Description

Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and its substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown promise in biological and medicinal research. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for treating various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity under specific conditions.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

  • 4-(4-Ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Benzyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Benzyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness: Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the ethoxy group on the phenyl ring. This substituent can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The ethoxy group can enhance the compound’s solubility and interaction with biological targets, potentially leading to improved therapeutic properties.

Biological Activity

Benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of hexahydroquinolines, which are known for their diverse pharmacological properties. The molecular formula is C32H31NO5C_{32}H_{31}NO_5, and its structure includes a benzyl group and an ethoxyphenyl moiety that contribute to its biological properties. The synthesis typically involves multi-step reactions that may include cyclization and functional group transformations.

Antimicrobial Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties . For instance, a related compound showed antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BBacillus subtilis16 µg/mL
Benzyl derivativeStaphylococcus aureus8 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In vitro studies using the DPPH radical scavenging assay demonstrated that hexahydroquinoline derivatives can effectively scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Table 2: Antioxidant Activity of Hexahydroquinoline Derivatives

Compound Name% Inhibition at 100 µM
Compound C90%
Compound D85%
Benzyl derivative75%

The biological activity of benzyl derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Some compounds inhibit enzymes involved in bacterial metabolism or oxidative stress pathways.
  • Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to cell lysis.
  • Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, derivatives similar to this compound were tested against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of synthesized hexahydroquinoline derivatives. The study found that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Properties

IUPAC Name

benzyl 4-(4-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31NO4/c1-3-36-26-16-14-24(15-17-26)30-29(32(35)37-20-22-10-6-4-7-11-22)21(2)33-27-18-25(19-28(34)31(27)30)23-12-8-5-9-13-23/h4-17,25,30,33H,3,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDHKXRCDRLSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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